molecular formula C10H7Cl2NO B1403883 1,3-Dichloro-7-methoxyisoquinoline CAS No. 24623-40-3

1,3-Dichloro-7-methoxyisoquinoline

Cat. No.: B1403883
CAS No.: 24623-40-3
M. Wt: 228.07 g/mol
InChI Key: SGQUBMFDFROOSK-UHFFFAOYSA-N
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Description

1,3-Dichloro-7-methoxyisoquinoline is an organic compound with the molecular formula C10H7Cl2NO It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at the 1 and 3 positions and a methoxy group at the 7 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-7-methoxyisoquinoline can be synthesized through several methods. One common approach involves the chlorination of 7-methoxyisoquinoline. The reaction typically uses chlorine gas or a chlorinating agent such as phosphorus pentachloride (PCl5) under controlled conditions to introduce chlorine atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-7-methoxyisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or modified functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed:

  • Substitution reactions typically yield derivatives with different functional groups replacing the chlorine atoms.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in partially or fully dechlorinated compounds.

Scientific Research Applications

1,3-Dichloro-7-methoxyisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

    Medicine: There is ongoing research into the potential therapeutic applications of this compound and its derivatives. It may serve as a lead compound for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3-dichloro-7-methoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment. For example, in biological systems, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

1,3-Dichloro-7-methoxyisoquinoline can be compared with other isoquinoline derivatives:

    1,3-Dichloroisoquinoline: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.

    7-Methoxyisoquinoline:

    1,3-Dichloro-6-methoxyisoquinoline: Similar structure but with the methoxy group at a different position, leading to variations in reactivity and function.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1,3-Dichloro-7-methoxyisoquinoline (DCMI) is an organic compound with notable biological activity, primarily due to its unique molecular structure characterized by two chlorine atoms and a methoxy group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology for its potential therapeutic applications.

  • Molecular Formula : C₁₀H₇Cl₂NO
  • Molecular Weight : 232.07 g/mol
  • Structure : The compound consists of an isoquinoline backbone with chlorine substituents at the 1 and 3 positions and a methoxy group at the 7 position.

The biological activity of DCMI is attributed to its ability to interact with various molecular targets within biological systems. It can modulate enzyme activity and influence cellular signaling pathways. The specific mechanisms include:

  • Enzyme Inhibition : DCMI has been shown to inhibit certain enzymes, which can lead to altered metabolic processes.
  • Receptor Modulation : The compound may bind to specific receptors, influencing their activation or inhibition.

Biological Activities

Research has indicated several biological activities associated with DCMI:

  • Antimicrobial Activity : DCMI exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Preliminary studies suggest that DCMI may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
  • Neuroprotective Effects : Evidence suggests that DCMI may protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of DCMI:

  • Study on Antimicrobial Activity : In vitro tests demonstrated that DCMI effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.
  • Anticancer Research : A study conducted on human breast cancer cell lines showed that DCMI reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotection Study : In a model of oxidative stress induced by hydrogen peroxide, DCMI treatment resulted in a significant reduction in cell death compared to untreated controls, indicating its protective effects on neuronal cells.

Comparative Analysis

To better understand the unique properties of DCMI, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1,3-DichloroisoquinolineLacks methoxy groupModerate antimicrobial
7-MethoxyisoquinolineLacks chlorine substituentsWeak anticancer properties
1,3-Dichloro-6-methoxyisoquinolineSimilar structure but different position of methoxy groupReduced neuroprotective effects

Properties

IUPAC Name

1,3-dichloro-7-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-7-3-2-6-4-9(11)13-10(12)8(6)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQUBMFDFROOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(N=C(C=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24623-40-3
Record name 1,3-dichloro-7-methoxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of (E)-2-(hydroxyimino)-6-methoxy-2,3-dihydro-1H-inden-1-one (3.60 g, 20.0 mmol) in POCl3 (120 mL), PCl5 (6.50 g, 31.3 mmol) was added at 0° C., then HCl gas was induced until the solution was saturated. The reaction mixture was stirred at 30° C. for 2 hours. The solvent was removed in vacuo and ice water was added to the residue. The precipitate was collected by filtration, washed with water (30 mL), and dried under high vacuum to give the product (4.50 g, yield 85%) as a solid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

To a suspension of (E)-2-(hydroxyimino)-6-methoxy-2,3-dihydro-1H-inden-(3.60 g, 20.0 mmol) in POCl3 (120 mL), PCl5 (6.50 g, 31.3 mmol) was added at 0° C., then HCl gas was induced until the solution was saturated. The reaction mixture was stirred at 30° C. for 2 hours. The solvent was removed in vacuo and ice water was added to the residue. The precipitate was collected by filtration, washed with water (30 mL), and dried under high vacuum to give the product (4.50 g, yield 85%) as a solid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.